molecular formula C9H5F2NO B2609647 6,7-Difluoroquinolin-3-ol CAS No. 1026706-70-6

6,7-Difluoroquinolin-3-ol

Cat. No. B2609647
CAS RN: 1026706-70-6
M. Wt: 181.142
InChI Key: JUDXGCGCWKDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoroquinolin-3-ol is a chemical compound with the molecular formula C9H5F2NO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The molecular weight is 181.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.14 and a density of 1.5±0.1 g/cm3 . The boiling point and melting point are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Reactivity and Synthesis

Studies on difluoroquinolines, including 6,7-Difluoroquinolin-3-ol, have primarily focused on understanding their chemical reactivity and potential in synthetic chemistry. For instance, the regioselectivity and relative substrate activity of difluoroquinolines in reactions with sodium methoxide have been explored, highlighting their utility in organic synthesis and the influence of fluorine atoms on chemical reactivity (Politanskaya et al., 2005). This research aids in developing synthetic methodologies for creating compounds with potential applications in various fields, including pharmaceuticals and materials science.

Photophysical Properties

The photophysical properties of fluorine-containing quinoline derivatives have been studied, with focus on compounds like 6,7-difluoroquinolines. Research by Nosova et al. (2011) on the synthesis and photoluminescence of 6,7-difluoro-2-styrylbenzazines, including quinolines, offers insights into the potential use of these compounds in the development of new photoluminescent materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices (Nosova et al., 2011).

Antimicrobial and Anticorrosive Properties

Research into the antimicrobial and anticorrosive properties of quinoline derivatives has expanded into examining 8-hydroxyquinoline derivatives for their potential in these areas. Although not directly related to this compound, this work underscores the broader applicability of quinoline compounds in creating new antimicrobial agents and anticorrosive materials (Douche et al., 2020).

Interaction with Ammonia

The interaction of polyfluorinated 2-chloroquinolines with ammonia, including derivatives of this compound, has been investigated to synthesize halogen-containing aminoquinolines. This research provides a pathway to access new compounds with potential biological activity, further emphasizing the synthetic versatility of fluorinated quinolines (Skolyapova et al., 2017).

Safety and Hazards

The safety data sheet for 6,7-Difluoroquinolin-3-ol indicates that it has some hazards associated with it. It is classified under GHS07 and has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

6,7-difluoroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDXGCGCWKDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.